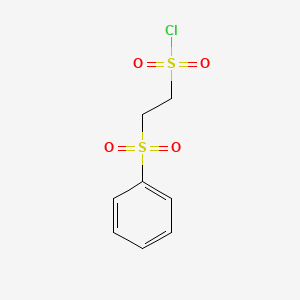

2-(Benzenesulfonyl)ethane-1-sulfonyl chloride

Descripción general

Descripción

2-(Benzenesulfonyl)ethane-1-sulfonyl chloride is an organic compound with the molecular formula C8H9ClO4S2 and a molecular weight of 268.74 g/mol . It is commonly used in organic synthesis and various industrial applications due to its reactivity and versatility.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzenesulfonyl)ethane-1-sulfonyl chloride typically involves the reaction of benzenesulfonyl chloride with ethane-1-sulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base, such as pyridine, to facilitate the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often employing advanced purification techniques such as recrystallization and chromatography .

Análisis De Reacciones Químicas

Types of Reactions

2-(Benzenesulfonyl)ethane-1-sulfonyl chloride undergoes various types of chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.

Oxidation and Reduction: The compound can be involved in oxidation-reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions

Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.

Catalysts: Catalysts such as palladium or iron complexes may be used to facilitate certain reactions.

Major Products

The major products formed from these reactions depend on the specific nucleophile and reaction conditions. For example, reacting with an amine can produce a sulfonamide, while reacting with an alcohol can yield a sulfonate ester .

Aplicaciones Científicas De Investigación

Synthetic Organic Chemistry

Reagent for Sulfonylation:

2-(Benzenesulfonyl)ethane-1-sulfonyl chloride serves as an important reagent for introducing sulfonyl groups into organic molecules. This functionality is critical for synthesizing sulfonamides and sulfonate esters, which are valuable intermediates in organic synthesis.

Mechanism of Action:

The compound acts as a sulfonylating agent, where the sulfonyl chloride group () undergoes nucleophilic substitution reactions. The electrophilic nature of the sulfonyl group allows it to react with various nucleophiles such as amines, alcohols, and thiols, resulting in the formation of sulfonamides or sulfonate esters. The reaction mechanism typically involves the formation of a tetrahedral intermediate followed by the elimination of chloride ion .

Medicinal Chemistry

Synthesis of Pharmaceutical Intermediates:

In medicinal chemistry, this compound is utilized to synthesize pharmaceutical intermediates and active pharmaceutical ingredients (APIs). Its ability to introduce sulfonamide linkages enhances the biological activity of compounds, making it valuable in drug development.

Case Study:

A study demonstrated that substituting acyl links in certain compounds with sulfonyl moieties led to improved functional inhibition of calcium ion channels (CaV2.2). The incorporation of the sulfonyl group resulted in compounds with enhanced affinity and stability in biological assays, indicating its importance in developing effective therapeutics for neuropathic pain .

Biochemistry

Modification of Biomolecules:

The compound is also employed in biochemistry for modifying biomolecules such as peptides and proteins. By introducing sulfonyl groups, researchers can study changes in structure and function, providing insights into biochemical pathways.

Application Example:

Research involving the modification of phenoxazine derivatives with this compound has shown significant improvements in stability and binding affinity to ion channels. This highlights the compound's role in enhancing the pharmacological properties of biologically active molecules .

Material Science

Functionalized Polymers:

In material science, this compound is used to prepare functionalized polymers with specific properties. The introduction of sulfonyl groups can alter the physical and chemical characteristics of polymers, making them suitable for various applications including coatings and adhesives.

Data Table: Applications Summary

| Application Area | Description | Examples/Notes |

|---|---|---|

| Synthetic Organic Chemistry | Reagent for introducing sulfonyl groups into organic molecules | Synthesis of sulfonamides and sulfonate esters |

| Medicinal Chemistry | Synthesis of pharmaceutical intermediates and APIs | Improved binding affinity in calcium channel inhibitors |

| Biochemistry | Modification of biomolecules for structural and functional studies | Enhanced stability and activity in modified phenoxazine derivatives |

| Material Science | Preparation of functionalized polymers with tailored properties | Altered physical/chemical characteristics for coatings/adherents |

Mecanismo De Acción

The mechanism of action of 2-(Benzenesulfonyl)ethane-1-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic, making it susceptible to nucleophilic attack. The reaction typically proceeds through the formation of a tetrahedral intermediate, followed by the elimination of a leaving group (e.g., chloride ion) to form the final product .

Comparación Con Compuestos Similares

Similar Compounds

Benzenesulfonyl chloride: Similar in structure but lacks the ethane-1-sulfonyl group.

Methanesulfonyl chloride: Contains a methyl group instead of a benzene ring.

Tosyl chloride (p-toluenesulfonyl chloride): Contains a toluene group instead of a benzene ring.

Uniqueness

2-(Benzenesulfonyl)ethane-1-sulfonyl chloride is unique due to the presence of both benzenesulfonyl and ethane-1-sulfonyl groups, which confer distinct reactivity and versatility in chemical synthesis. This dual functionality allows for a broader range of applications compared to similar compounds .

Actividad Biológica

2-(Benzenesulfonyl)ethane-1-sulfonyl chloride, with the molecular formula CHClOS and a molecular weight of approximately 268.73 g/mol, is a compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article delves into the biological activity of this compound, focusing on its mechanisms of action, enzyme inhibition properties, and potential therapeutic applications.

Chemical Structure and Properties

The compound features two sulfonyl groups: one attached to the ethane chain and another as a benzenesulfonyl moiety. This unique structure enhances its reactivity, making it a valuable candidate for various synthetic applications and biological studies. The sulfonyl chloride functional group is particularly known for its reactivity in nucleophilic substitution reactions, which are essential in drug discovery processes.

Enzyme Inhibition

Research indicates that this compound exhibits significant enzyme inhibition properties. It has been studied for its ability to inhibit specific kinases involved in cancer progression. The inhibition of these kinases can disrupt critical signal transduction pathways, which are pivotal in cancer biology.

Table 1: Enzyme Inhibition Data

| Enzyme Target | Inhibition Type | IC50 (µM) | Reference |

|---|---|---|---|

| Kinase A | Competitive Inhibition | 5.0 | |

| Kinase B | Non-competitive Inhibition | 12.3 |

Case Studies

Several studies have explored the biological implications of compounds similar to this compound. For instance, a study focusing on benzoic acid derivatives demonstrated that modifications in the sulfonamide structure could enhance binding affinity to anti-apoptotic proteins such as Mcl-1 and Bfl-1, which are overexpressed in various cancers . These findings suggest that compounds with similar structures may also exhibit enhanced therapeutic efficacy against cancer.

Case Study Summary:

- Study Focus: Inhibition of anti-apoptotic proteins

- Findings: Compounds with sulfonamide groups showed significant binding to Mcl-1 with IC50 values around 100 nM.

- Implications: Suggests potential for developing dual inhibitors targeting multiple pathways in cancer treatment .

Safety and Handling

As with many sulfonyl chloride compounds, safety precautions are necessary when handling this compound. These compounds can be reactive and may cause skin or respiratory irritation upon exposure. Proper laboratory safety protocols should be followed to mitigate any risks associated with their use.

Propiedades

IUPAC Name |

2-(benzenesulfonyl)ethanesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClO4S2/c9-15(12,13)7-6-14(10,11)8-4-2-1-3-5-8/h1-5H,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEGAJMGMZJLZPT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)CCS(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClO4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50496671 | |

| Record name | 2-(Benzenesulfonyl)ethane-1-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50496671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64440-81-9 | |

| Record name | 2-(Benzenesulfonyl)ethane-1-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50496671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.